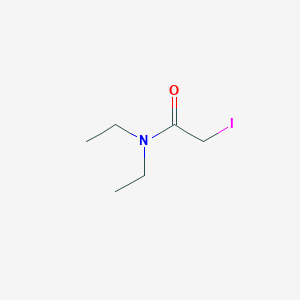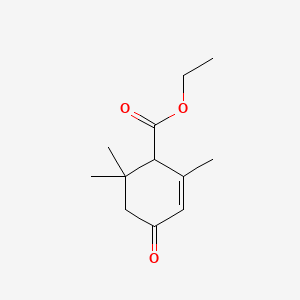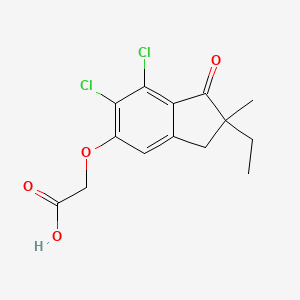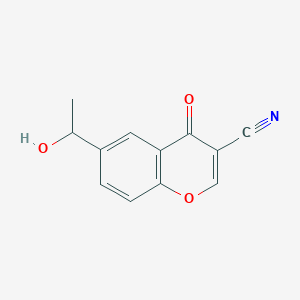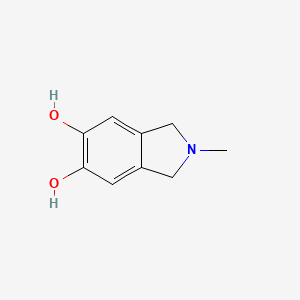![molecular formula C12H13ClO3 B8723656 methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate CAS No. 117428-95-2](/img/structure/B8723656.png)
methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate is an organic compound with the molecular formula C12H13ClO3. It is known for its role as an intermediate in the synthesis of various chemical products, including pesticides and pharmaceuticals. This compound is characterized by its chloromethyl and methoxy functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
The synthesis of methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate typically involves several steps:
Starting Materials: The synthesis begins with 2-chloromethylbenzene and methoxyacetic acid.
Reaction with Thionyl Chloride: The 2-chloromethylbenzene is reacted with thionyl chloride to form 2-chloromethylbenzoyl chloride.
Esterification: The resulting 2-chloromethylbenzoyl chloride is then esterified with methoxyacetic acid in the presence of a base such as pyridine to yield this compound.
Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalysts and more efficient purification techniques.
Chemical Reactions Analysis
Methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of pesticides and other chemical products
Mechanism of Action
The mechanism of action of methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate can be compared with similar compounds such as:
Methyl 2-[2-(chloromethyl)phenyl]-3-methoxyacrylate: This compound has a similar structure but differs in the position of the methoxy group.
2-Chloromethyl-2-phenylpropane: This compound lacks the ester and methoxy groups, resulting in different chemical properties and reactivity
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
CAS No. |
117428-95-2 |
|---|---|
Molecular Formula |
C12H13ClO3 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C12H13ClO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3 |
InChI Key |
QHBMFLGCOYKWJH-UHFFFAOYSA-N |
Canonical SMILES |
COC=C(C1=CC=CC=C1CCl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-[(3-methoxyphenyl)methoxy]benzoic acid](/img/structure/B8723580.png)
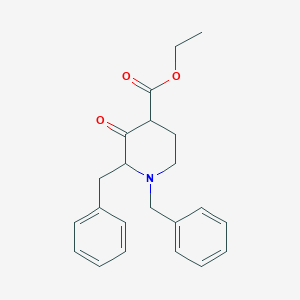
![N-[(R)-(4-Aminophenyl)(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamide](/img/structure/B8723600.png)
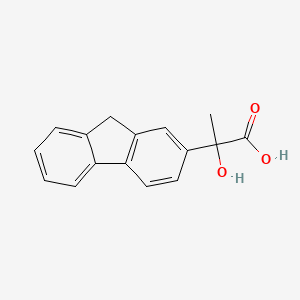
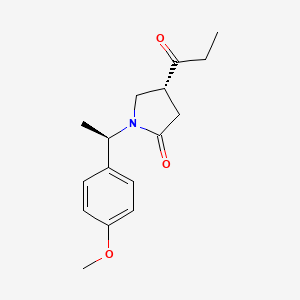
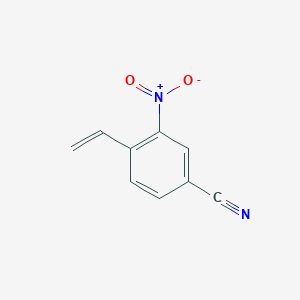
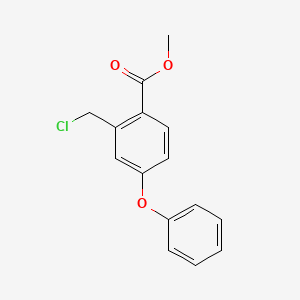
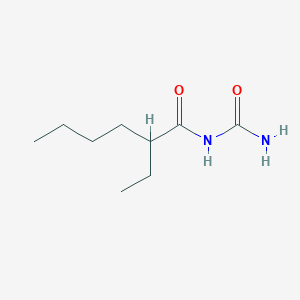
![N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine](/img/structure/B8723650.png)
